molecular formula C22H18N2O2S B283278 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide

Katalognummer B283278
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FEYNKSIRZIBLRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 is a benzamide derivative that has been shown to inhibit the activity of several protein kinases, including the oncogenic protein kinases PAK4 and PAK5.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide inhibits the activity of PAK4 and PAK5 by binding to a specific pocket in the kinase domain of these proteins. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and invasion. The inhibition of PAK4 and PAK5 by N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells, and to suppress tumor growth in animal models.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PAK4 and PAK5, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been shown to induce cell cycle arrest and to modulate the expression of several genes that are involved in cancer progression. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has also been shown to inhibit the formation of tumor blood vessels, which is a critical step in the growth and spread of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have potent activity against PAK4 and PAK5. However, there are also some limitations to the use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide in lab experiments. Its specificity for PAK4 and PAK5 may limit its usefulness in studies that involve other protein kinases, and its effects on normal cells and tissues have not been extensively studied.

Zukünftige Richtungen

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PAK4 and PAK5. Another area of interest is the study of the effects of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide on other signaling pathways that are involved in cancer progression. Finally, the potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide as a therapeutic agent for the treatment of cancer should be explored further.

Synthesemethoden

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide can be synthesized using a multi-step process that involves the condensation of 2-methoxybenzoyl chloride with 4-(1,3-benzothiazol-2-yl)benzylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been reported in several scientific publications, and the compound has been successfully synthesized in both academic and industrial laboratories.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been studied extensively in the context of cancer research, due to its ability to inhibit the activity of PAK4 and PAK5. These protein kinases have been implicated in the development and progression of several types of cancer, including breast, prostate, and pancreatic cancer. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential therapeutic agent for the treatment of cancer.

Eigenschaften

Molekularformel

C22H18N2O2S

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C22H18N2O2S/c1-26-19-8-4-2-6-17(19)21(25)23-14-15-10-12-16(13-11-15)22-24-18-7-3-5-9-20(18)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI-Schlüssel

FEYNKSIRZIBLRL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Kanonische SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.